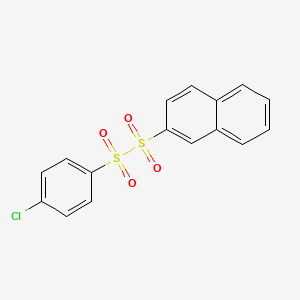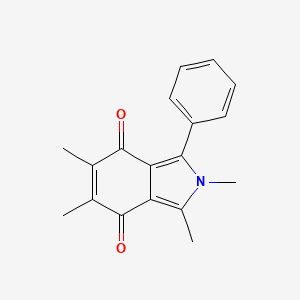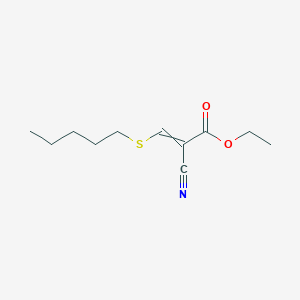
1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol is an organic compound that belongs to the class of chlorinated alkynes This compound is characterized by the presence of multiple chlorine atoms and a phenyl group, which can impart unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol typically involves multi-step organic reactions. One common approach is the alkylation of a phenylacetylene derivative with a chloromethylating agent, followed by chlorination and hydroxylation steps. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and optimized reaction parameters are often employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms and the alkyne moiety can influence its binding affinity and reactivity with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol: Lacks the additional chlorine atom on the phenyl ring.
1-Bromo-2-(bromomethyl)-4-(4-bromophenyl)but-3-yn-2-ol: Contains bromine atoms instead of chlorine.
1-Chloro-2-(chloromethyl)-4-(4-methylphenyl)but-3-yn-2-ol: Has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
1-Chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of a phenyl group and an alkyne moiety further enhances its versatility in synthetic chemistry.
Properties
CAS No. |
90160-66-0 |
|---|---|
Molecular Formula |
C11H9Cl3O |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)-4-(4-chlorophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H9Cl3O/c12-7-11(15,8-13)6-5-9-1-3-10(14)4-2-9/h1-4,15H,7-8H2 |
InChI Key |
ZSUKNQVRFGUPQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC(CCl)(CCl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


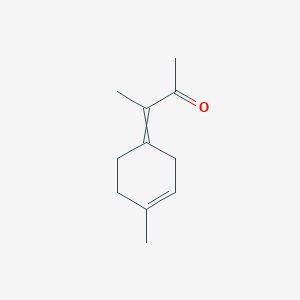
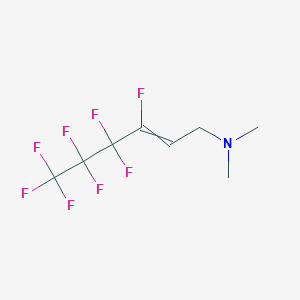
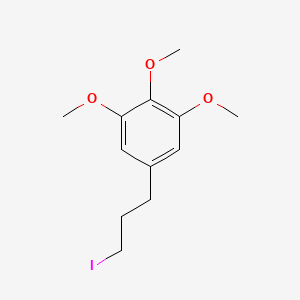
![4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B14372170.png)
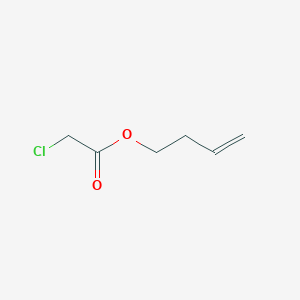
![1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide](/img/structure/B14372176.png)
![3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14372184.png)

![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide](/img/structure/B14372190.png)
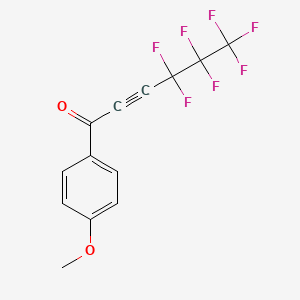
![Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B14372207.png)
